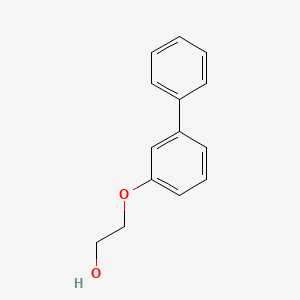
2-(3-Phenylphenoxy)ethanol
Overview
Description
2-(3-Phenylphenoxy)ethanol is an organic compound with the molecular formula C14H14O2. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is part of the phenoxyethanol family, which is known for its use in various industrial and pharmaceutical applications due to its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Phenylphenoxy)ethanol can be synthesized through the reaction of 3-phenylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phenol and ethylene oxide in an alkaline environment. Sodium hydroxide, ammonia, or other alkaline catalysts are used to facilitate the reaction. The process is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid.
Reduction: Corresponding alcohols or ethers.
Substitution: Various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(3-Phenylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and antimicrobial activity.
Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in various formulations
Mechanism of Action
The antimicrobial properties of 2-(3-Phenylphenoxy)ethanol are attributed to its ability to disrupt microbial cell membranes. It interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. This compound is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various formulations .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A closely related compound with similar antimicrobial properties.
2-Phenoxyethanol: Another glycol ether with applications in cosmetics and pharmaceuticals.
Ethylene glycol monophenyl ether: Used as a solvent and preservative in various products.
Uniqueness
2-(3-Phenylphenoxy)ethanol stands out due to its specific structure, which imparts unique physicochemical properties. Its higher molecular weight and aromatic ring system contribute to its effectiveness as an antimicrobial agent and its stability in various formulations .
Properties
IUPAC Name |
2-(3-phenylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-10-16-14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXVAAKLDJSZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
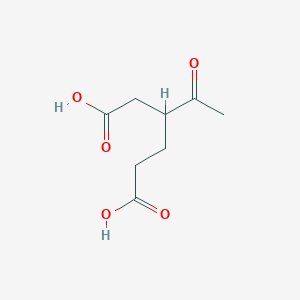
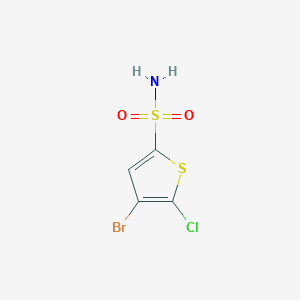
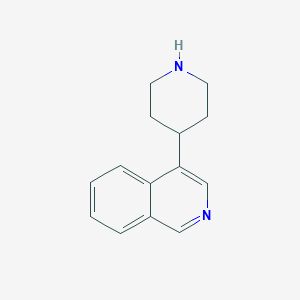
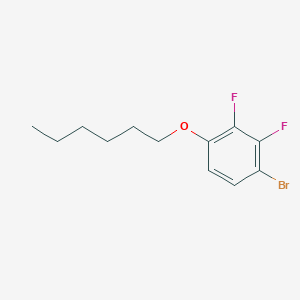
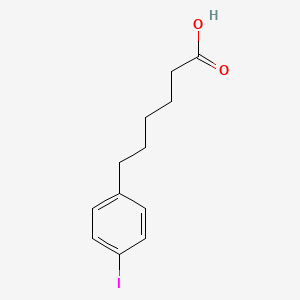
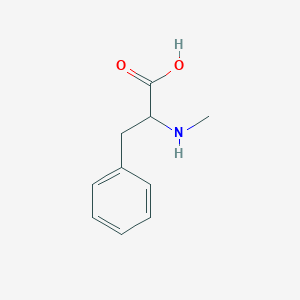

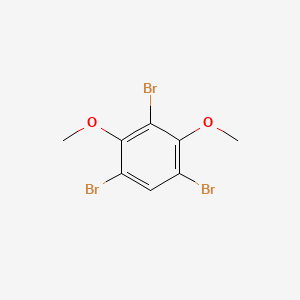
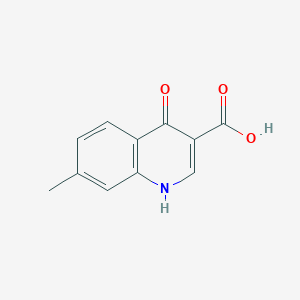
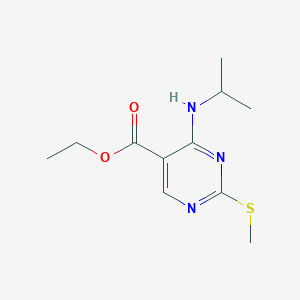
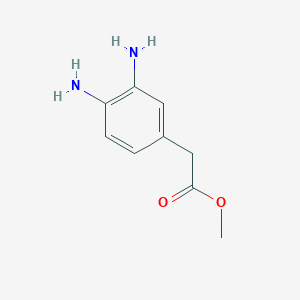
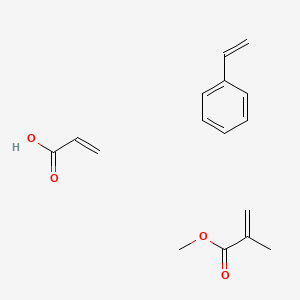
![3-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3255653.png)
![2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3255659.png)
